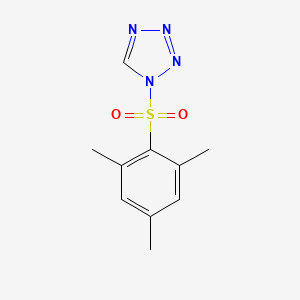

Mesitylene sulfonyltetrazole

Description

BenchChem offers high-quality Mesitylene sulfonyltetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mesitylene sulfonyltetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

59128-89-1 |

|---|---|

Molecular Formula |

C10H12N4O2S |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonyltetrazole |

InChI |

InChI=1S/C10H12N4O2S/c1-7-4-8(2)10(9(3)5-7)17(15,16)14-6-11-12-13-14/h4-6H,1-3H3 |

InChI Key |

PHUYJGDBQBBDGG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NN=N2)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NN=N2)C |

Synonyms |

2,4,6-TBST 2,4,6-trimethylbenzenesulfonyltetrazole mesitylene sulfonyltetrazole |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: MSNT Coupling Agent in Oligonucleotide Synthesis

Topic: MSNT Coupling Agent Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) is a specialized condensing reagent primarily utilized in the chemical synthesis of oligonucleotides via the phosphotriester method .[1][2][3][4] Unlike earlier sulfonyl chloride reagents (e.g., TPS-Cl), MSNT offers a distinct advantage: it minimizes side reactions such as the sulfonation of the O-6 position of guanine residues. This guide provides a comprehensive analysis of MSNT’s chemical properties, its mechanistic action in phosphate activation, and a validated protocol for its application in biochemical workflows.

Chemical Identity & Physical Properties

MSNT is a sulfonyl-triazole derivative.[1][2][3][5] Its efficacy stems from the electron-withdrawing nitro group on the triazole ring, which enhances the electrophilicity of the sulfonyl center and makes the nitrotriazole a potent leaving group upon nucleophilic attack.[3]

Table 1: Physicochemical Profile of MSNT

| Property | Specification |

| IUPAC Name | 1-(2,4,6-Trimethylbenzenesulfonyl)-3-nitro-1,2,4-triazole |

| Common Name | MSNT |

| CAS Number | 74257-00-4 |

| Molecular Formula | C₁₁H₁₂N₄O₄S |

| Molecular Weight | 296.30 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 132–134 °C (Decomposes) |

| Solubility | Soluble in Pyridine, Chloroform, Dichloromethane; Insoluble in Water |

| Stability | Moisture sensitive; stable at -20°C under inert atmosphere (Argon/Nitrogen) |

| Purity Grade | Typically ≥98% (HPLC) for synthesis applications |

Mechanism of Action

The core function of MSNT is to activate the phosphate group of a protected nucleotide (the "phosphate component") to facilitate the formation of a phosphodiester bond with the hydroxyl group of a second nucleotide (the "hydroxyl component").[3][4]

Mechanistic Pathway:

-

Activation: The phosphate oxygen of the protected nucleotide attacks the sulfonyl sulfur of MSNT.

-

Displacement: The 3-nitro-1,2,4-triazole moiety is displaced, forming a mixed sulfonic-phosphoric anhydride intermediate.

-

Catalysis: In the presence of a nucleophilic catalyst like N-methylimidazole (NMI) , the intermediate may convert to a highly reactive phosphorimidazolide or remain as the activated anhydride.

-

Coupling: The 5'-hydroxyl group of the incoming nucleoside attacks the activated phosphorus atom, displacing the sulfonate (mesitylenesulfonic acid) and forming the new phosphotriester linkage.

Figure 1: MSNT Activation Pathway

Caption: Mechanistic flow of MSNT-mediated phosphotriester bond formation. The reagent activates the phosphate, expelling nitrotriazole, followed by alcohol attack.

Experimental Protocol: Phosphotriester Coupling

This protocol describes the coupling of a 5'-protected, 3'-phosphorylated nucleoside to a 3'-protected nucleoside using MSNT. This method is specific for solution-phase synthesis but principles apply to solid-phase adaptations.

Reagents Required:

-

Component A: 5'-O-Dimethoxytrityl-nucleoside-3'-O-(chlorophenyl)phosphate (Triethylammonium salt).

-

Component B: Nucleoside with free 5'-OH (3'-protected).

-

Coupling Agent: MSNT.

-

Solvent: Anhydrous Pyridine (Critical: <50 ppm H₂O).

Step-by-Step Methodology:

-

Drying (Azeotropic Distillation):

-

Combine Component A (1.0 eq) and Component B (0.8–1.0 eq) in a round-bottom flask.

-

Dissolve in anhydrous pyridine and evaporate to dryness under vacuum. Repeat this step 3 times to remove all traces of moisture.

-

Expert Insight: Moisture competes with the hydroxyl group for the activated phosphate, leading to hydrolysis and reduced yield.

-

-

Reaction Setup:

-

Redissolve the dried mixture in anhydrous pyridine (approx. 5–10 mL per mmol of nucleotide).

-

Add N-Methylimidazole (NMI) (4.0 equivalents).

-

Add MSNT (2.0–3.0 equivalents).

-

Seal the flask under an Argon atmosphere.

-

-

Incubation:

-

Stir the reaction mixture at room temperature (20–25°C).

-

Duration: Reaction is typically complete within 20 to 45 minutes .

-

Monitoring: Check progress via TLC (Thin Layer Chromatography) using Chloroform/Methanol (9:1). Look for the disappearance of the starting phosphate component.

-

-

Quenching & Work-up:

-

Add a small volume of water (1–2 mL) to quench excess MSNT.

-

Stir for 10 minutes.

-

Dilute with Chloroform and wash with saturated Sodium Bicarbonate (NaHCO₃) followed by brine.

-

Dry organic layer over anhydrous Na₂SO₄ and concentrate.[2]

-

Figure 2: Synthesis Workflow

Caption: Operational workflow for MSNT coupling. Critical drying steps ensure high yield.

Handling, Stability & Safety

Safety Profile:

-

Hazards: MSNT is an irritant to eyes, skin, and the respiratory system.[8]

-

Decomposition: Thermal decomposition may release nitrogen oxides (NOx) and sulfur oxides (SOx).

-

Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.

Storage & Stability:

-

Store at -20°C or 4°C .

-

Keep the container tightly sealed and protected from light.

-

Self-Validation: Before use, inspect the color. If the powder has turned dark yellow or orange, it indicates decomposition (release of nitrotriazole/sulfonic acid), and the reagent should be recrystallized or discarded.

References

-

Reese, C. B., et al. (1980). "The synthesis of oligoribonucleotides using the phosphotriester approach." Tetrahedron Letters, 21(23), 2265-2268. Link

-

Jones, S. S., et al. (1980). "1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT): An effective condensing agent for oligonucleotide synthesis."[1][2][3][4] Tetrahedron, 36(21), 3075-3085. Link

-

Thermo Fisher Scientific. "1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole Product Specifications." Fisher Scientific Catalog. Link

-

Sigma-Aldrich. "MSNT - 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole Safety Data Sheet." Merck Millipore. Link

Sources

- 1. innospk.com [innospk.com]

- 2. 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole | 74257-00-4 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 6. researchgate.net [researchgate.net]

- 7. biotage.com [biotage.com]

- 8. couplingagentses.com [couplingagentses.com]

Technical Monograph: 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)

The following technical guide details the structural, mechanistic, and practical applications of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT).

Role: High-Efficiency Condensing Agent for Phosphotriester Oligonucleotide & Peptide Synthesis

Executive Summary

1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) is a specialized sulfonyl-azole coupling reagent.[1] It was developed to overcome the limitations of earlier arylsulfonyl chlorides (e.g., TPS-Cl) in the phosphotriester method of oligonucleotide synthesis.

Unlike standard sulfonyl chlorides which can cause sulfonylation of the 5'-hydroxyl group (a side reaction capping the growing chain), MSNT utilizes the 3-nitro-1,2,4-triazole moiety. This moiety serves a dual function: it acts as a suppressed leaving group that activates the phosphate center without attacking the nucleophilic hydroxyls, and upon release, it functions as an acidic catalyst to accelerate the transesterification.

Structural Anatomy & Physicochemical Profile[2]

The efficacy of MSNT is derived from the synergistic relationship between its three structural domains.

Structural Analysis

-

Mesitylene Ring (2,4,6-Trimethylbenzene):

-

Function: Steric Shielding & Lipophilicity.

-

Mechanism: The ortho-methyl groups provide significant steric hindrance around the sulfonyl sulfur. This prevents the reagent from indiscriminately sulfonylating nucleophilic centers (like the amino groups of nucleobases) while remaining accessible enough to activate the phosphate oxygen.

-

-

Sulfonyl Bridge (-SO₂-):

-

Function: Electrophilic Activation Center.

-

Mechanism: Forms a mixed sulfonic-phosphoric anhydride intermediate with the phosphate diester.

-

-

3-Nitro-1,2,4-Triazole:

-

Function: Tunable Leaving Group & Catalyst.

-

Mechanism: The nitro group at position 3 withdraws electron density, lowering the pKa of the triazole (approx pKa ~6.0). This makes the N-S bond more labile than in unsubstituted triazoles, increasing reactivity toward phosphates while reducing stability toward hydrolysis.

-

Physicochemical Properties Table

| Property | Value | Context |

| CAS Number | 74257-00-4 | Unique Identifier |

| Molecular Formula | C₁₁H₁₂N₄O₄S | - |

| Molecular Weight | 296.30 g/mol | - |

| Appearance | Pale Yellow/Off-white Crystalline Powder | Visual Purity Check |

| Melting Point | 132 – 134 °C | Sharp mp indicates high purity |

| Solubility | Soluble in Pyridine, CH₂Cl₂, CH₃CN | Compatible with standard organic synthesis |

| Sensitivity | Moisture Sensitive | Hydrolyzes to Mesitylenesulfonic acid |

| Storage | -20°C, Desiccated, Dark | Prevents autocatalytic decomposition |

Mechanistic Pathways

The primary application of MSNT is the activation of a phosphate diester (protected nucleotide) to allow attack by a nucleophilic hydroxyl group (the 5'-OH of the next nucleoside).

Mechanism: Phosphate Activation

The reaction proceeds via an associative mechanism. MSNT reacts with the phosphate diester anion to form a mixed anhydride. In the presence of a nucleophilic catalyst (often N-methylimidazole or Pyridine), this converts to the active Phosphorotriazolide species, which is then attacked by the alcohol.

Figure 1: The activation pathway of a phosphate diester by MSNT. The released nitrotriazole acts as a secondary catalyst.

Synthesis & Purification Protocol

Researchers often synthesize MSNT in-house to ensure fresh activity, as commercial batches can degrade if improperly stored.

Synthesis Workflow

Reaction: Mesitylenesulfonyl Chloride (Mes-Cl) + 3-Nitro-1,2,4-triazole

Reagents:

-

Mesitylenesulfonyl chloride (1.0 eq)

-

3-Nitro-1,2,4-triazole (1.0 eq)[2]

-

Triethylamine (TEA) (1.0 eq)[2]

-

Solvent: Anhydrous Dioxane or Dichloromethane (DCM)

Step-by-Step Protocol:

-

Preparation: Oven-dry all glassware. Purge a 500mL 3-neck flask with Argon.

-

Dissolution: Dissolve 3-nitro-1,2,4-triazole in anhydrous dioxane at room temperature.

-

Base Addition: Add Triethylamine (TEA) dropwise. The solution may warm slightly (exothermic). Cool to 0°C in an ice bath.

-

Sulfonylation: Dissolve Mesitylenesulfonyl chloride in a minimal amount of dioxane. Add this solution dropwise to the reaction flask over 30 minutes, maintaining temperature <5°C.

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for 2 hours. A white precipitate (TEA·HCl) will form.

-

Filtration: Filter off the TEA·HCl salt under an inert atmosphere if possible.

-

Isolation: Concentrate the filtrate in vacuo to yield a crude yellow solid.

-

Purification: Recrystallize immediately from dry Benzene or Toluene.

-

Note: Avoid protic solvents (ethanol/methanol) as they will react with MSNT.

-

-

Drying: Dry the crystals under high vacuum (0.1 mmHg) for 24 hours.

Figure 2: Step-by-step synthesis workflow for MSNT isolation.[3]

Application Protocol: Oligonucleotide Coupling[4][5]

This protocol describes the usage of MSNT in the Phosphotriester Approach . While less common than Phosphoramidite chemistry today, it remains vital for specific large-scale or modified backbone syntheses.

Standard Coupling Mix:

-

Nucleotide Component: Protected Nucleoside 3'-phosphate diester (1.0 eq).

-

Coupling Reagent: MSNT (2.0 - 3.0 eq).

-

Catalyst: N-Methylimidazole (NMI) (2.0 - 4.0 eq) or Pyridine (solvent).

-

Time: 20 - 45 minutes.

Procedure:

-

Drying: Co-evaporate the nucleotide component and the incoming nucleoside (5'-OH) with anhydrous pyridine (3x) to remove trace water.

-

Activation: Dissolve the nucleotide phosphate in anhydrous Pyridine. Add MSNT.[4]

-

Coupling: Add the nucleoside component (5'-OH) immediately.

-

Observation: The reaction turns yellow/orange due to the release of the nitrotriazole anion.

-

Quenching: After 45 mins, add 50% aqueous pyridine to hydrolyze excess MSNT.

Critical Comparison:

| Reagent | Reactivity | Side Reactions (Sulfonylation) | Stability |

| MSNT | High | Low (Steric protection) | Moderate (Moisture sensitive) |

| TPS-Cl | Moderate | High (Sulfonylates 5'-OH) | High |

| DCC | Low | High (Urea formation) | High |

Safety & Stability (E-E-A-T)

Hazard Identification:

-

Explosive Potential: As a nitro-triazole derivative, MSNT possesses high energy. While mesitylene adds stability, bulk quantities should not be heated rapidly or subjected to shock.

-

Moisture Sensitivity: MSNT hydrolyzes to Mesitylenesulfonic acid and 3-nitro-1,2,4-triazole. The acid byproduct is corrosive.

Handling Protocols:

-

Desiccation: Always warm the bottle to room temperature before opening to prevent condensation.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.

-

Disposal: Quench excess reagent with aqueous pyridine or sodium bicarbonate solution before disposal. Do not concentrate reaction mixtures to dryness if they contain large excesses of unquenched MSNT.

References

-

Reese, C. B., et al. (1980). "The synthesis of oligoribonucleotides using the phosphotriester approach." Tetrahedron Letters, 21(23), 2265-2268. Link

-

Jones, S. S., et al. (1980). "1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT): A new effective condensing agent." Tetrahedron, 36(21), 3075-3085. Link

-

Thermo Fisher Scientific. (2024).[5] "Safety Data Sheet: 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole." Fisher Scientific. Link

-

ChemicalBook. (2024).[2] "1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole Properties and Synthesis." Link

Sources

An In-depth Technical Guide to 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole, commonly known as MSNT, a pivotal reagent in modern synthetic chemistry. With the CAS number 74257-00-4, MSNT has established itself as a highly efficient condensing agent, particularly in the field of oligonucleotide synthesis.[1][2] This document will delve into its chemical and physical properties, mechanism of action, practical applications with a detailed experimental protocol, and essential safety and handling information.

Core Chemical Identity and Properties

MSNT is a specialized chemical compound featuring unique sulfonyl and nitro functional groups.[3] Its formal chemical name is 1-(Mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole, and it is also referred to by synonyms such as (2,4,6-Trimethylphenyl)-(3-nitro-1,2,4-triazol-1-yl) sulfone.[4] The synthesis of MSNT typically involves the reaction of mesitylene-2-sulfonyl chloride with 3-nitro-1,2,4-triazole, a process that demands precise control to achieve high purity and yield.[1]

Physicochemical Data Summary

The key physical and chemical properties of MSNT are summarized in the table below for easy reference. This data underscores its stability and suitability for various chemical processes, including those requiring specific temperature controls.[1]

| Property | Value | Source(s) |

| CAS Number | 74257-00-4 | [4] |

| Molecular Formula | C₁₁H₁₂N₄O₄S | [1][4] |

| Molecular Weight | 296.30 g/mol | [1][4] |

| Appearance | Off-white to pale yellow crystalline powder | [1][2] |

| Melting Point | 134-139 °C | [1][4][5] |

| Boiling Point | ~533.4 °C | [1][5] |

| Density | 1.51 g/cm³ | [1][5] |

| Purity | ≥98.0% (by HPLC) | [1] |

| Solubility | Soluble in Chloroform | [6] |

| Storage Temperature | -20°C | [4] |

Mechanism of Action in Oligonucleotide Synthesis

MSNT's primary role in organic synthesis is that of a condensing or coupling reagent.[1][2] It is particularly effective in the phosphotriester approach to oligonucleotide synthesis.[2] During the coupling step of solid-phase oligonucleotide synthesis, MSNT acts as an activator for the incoming phosphoramidite monomer.

The proposed mechanism involves the reaction of MSNT with the phosphoramidite, leading to the formation of a highly reactive phosphoramidite intermediate. The bulky mesitylene group and the electron-withdrawing nitro-triazole moiety of MSNT make the phosphorus atom of the phosphoramidite highly electrophilic. This activated intermediate is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain, which is attached to a solid support. This reaction forms the desired phosphite triester linkage and elongates the oligonucleotide chain. The efficiency of this activation and subsequent coupling is a critical factor in achieving high yields of the final oligonucleotide product.

Caption: Activation of a phosphoramidite by MSNT.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following is a generalized, step-by-step protocol for a single coupling cycle in solid-phase oligonucleotide synthesis using MSNT as the coupling agent. This process is typically automated on a DNA/RNA synthesizer.[7]

Materials and Reagents:

-

MSNT

-

Phosphoramidite monomers (A, C, G, T/U) dissolved in anhydrous acetonitrile

-

Solid support with the initial nucleoside attached (e.g., controlled pore glass)

-

Anhydrous acetonitrile

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Capping solutions (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

-

Washing solvent (anhydrous acetonitrile)

Synthesis Cycle Workflow:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution to expose the free 5'-hydroxyl group.[7]

-

Washing: The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation solution and any residual moisture.

-

Coupling: The phosphoramidite monomer and MSNT solution are delivered to the synthesis column. A typical protocol would use a 5-fold molar excess of the phosphoramidite and a 20-fold molar excess of MSNT relative to the initial loading of the solid support.[8] The coupling reaction is allowed to proceed for a specific time, which may be optimized but is generally in the range of 30 seconds to a few minutes.[7][9]

-

Washing: The column is again washed with anhydrous acetonitrile to remove unreacted phosphoramidite and MSNT.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion sequences in the final product.

-

Washing: The column is washed with anhydrous acetonitrile.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using the oxidizing solution.

-

Washing: The column is washed with anhydrous acetonitrile.

This cycle is repeated for each subsequent nucleotide addition until the desired oligonucleotide sequence is synthesized.

Caption: Solid-phase oligonucleotide synthesis cycle.

Beyond Oligonucleotides: Other Applications

While renowned for its role in oligonucleotide synthesis, MSNT's utility as a chemical coupling reagent extends to other areas of organic synthesis.[1] Its distinct structure, with sulfonyl and nitro groups on a triazole core, provides a reactive platform for synthesizing advanced materials.[10] This includes the development of novel polymers with enhanced thermal stability, mechanical strength, or unique electrical conductivity, as well as specialized coatings.[10] The ability to precisely control molecular architecture makes MSNT a valuable tool for innovation in materials science.[10] Additionally, it is used in the synthesis of new pharmaceutical agents and as a fungicide in agricultural chemistry.[3]

Safety and Handling

As with any chemical reagent, proper handling of MSNT is crucial. It is classified under GHS07, indicating potential for skin, eye, and respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11] In case of dust formation, use a dust mask (e.g., N95).[4][12]

-

Ventilation: Use only in a well-ventilated area to avoid breathing dust.[12]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke when using this product. Wash thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] For long-term storage, a temperature of -20°C is recommended.[4]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water.[11][14]

-

Inhalation: Remove the victim to fresh air. If respiratory irritation occurs, seek medical attention.[11]

-

Ingestion: If swallowed, do NOT induce vomiting. Seek immediate medical attention.[11]

Always consult the most recent Material Safety Data Sheet (MSDS) provided by the supplier for complete and detailed safety information.[14]

References

-

Chem-Impex. (n.d.). 1-(Mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding MSNT: Properties, Synthesis, and Industrial Significance. Retrieved from [Link]

-

TCP Reliable Inc. (2002). Material Safety Data Sheet. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 74257-00-4 | Product Name: 1-(2-Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole. Retrieved from [Link]

-

University of Missouri Extension. (n.d.). Understanding the Material Safety Data Sheet. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of MSNT in Materials Science and Advanced Polymer Synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 1-(Mesitylene-2-sulfonyl-3-nitro-1,2,4-triazole. Retrieved from [Link]

-

PubMed. (2004). Mechanism of action of mitoxantrone. Retrieved from [Link]

-

Inkcups. (2020). MS-THNR Solvent Material Data Safety Sheet. Retrieved from [Link]

-

PubMed. (2010). Mitoxantrone and cytotoxic drugs' mechanisms of action. Retrieved from [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-(2-Mesitylenesulfonyl)-3-nitro-1H-1,2,4-triazole 98 74257-00-4 [sigmaaldrich.com]

- 5. innospk.com [innospk.com]

- 6. 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole | 74257-00-4 [chemicalbook.com]

- 7. atdbio.com [atdbio.com]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. nbinno.com [nbinno.com]

- 11. assets.northerntool.com [assets.northerntool.com]

- 12. nist.gov [nist.gov]

- 13. inkcups.com [inkcups.com]

- 14. Understanding the Material Safety Data Sheet | MU Extension [extension.missouri.edu]

The Evolution of Oligonucleotide Synthesis: A Technical Guide to MSNT and the Phosphotriester Method

Executive Summary

This guide provides an in-depth technical analysis of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) , a pivotal coupling reagent that defined the "Phosphotriester Era" of oligonucleotide synthesis (late 1970s–early 1980s). Before the advent of the modern phosphoramidite method, MSNT represented the pinnacle of chemical precision, solving critical side-reaction issues associated with earlier sulfonyl chlorides. This document details the mechanism, historical protocols, and chemical logic that made MSNT a standard in the field, serving as a foundational reference for researchers in nucleic acid chemistry.

Part 1: The Chemical Context

To understand the significance of MSNT, one must first understand the limitations it resolved. Early phosphotriester synthesis relied on arenesulfonyl chlorides (e.g., Mesitylenesulfonyl chloride - MSCl, or Triisopropylbenzenesulfonyl chloride - TPSCl) to activate the phosphate group.

The Problem: Sulfonation Side Reactions

While effective at activating the phosphate, sulfonyl chlorides were "promiscuous" electrophiles. They would frequently react directly with the 5'-hydroxyl group of the incoming nucleoside, creating a sulfonated 5'-OH side product. This dead-end species terminated chain elongation and significantly lowered yields.

The Solution: MSNT

Introduced largely through the work of Colin B. Reese and colleagues, MSNT replaced the reactive chloride leaving group with 3-nitro-1,2,4-triazole .

-

Selectivity: The nitrotriazole moiety tuned the reactivity, making the reagent highly specific for the phosphate oxygen over the hydroxyl group.

-

Catalysis: The liberated nitrotriazole acted as an in-situ nucleophilic catalyst, accelerating the formation of the active phosphorylating species.

Comparative Data: Coupling Agents

| Feature | MSCl (Mesitylenesulfonyl Chloride) | TPSCl (Triisopropylbenzenesulfonyl Chloride) | MSNT (Mesitylenesulfonyl-nitrotriazole) |

| Primary Leaving Group | Chloride (Cl⁻) | Chloride (Cl⁻) | 3-Nitro-1,2,4-triazole |

| Active Intermediate | Mixed Anhydride | Mixed Anhydride | Phosphorotriazolide (via Mixed Anhydride) |

| 5'-OH Sulfonation | High (Major side reaction) | Moderate | Negligible |

| Coupling Time | 60–120 mins | 60–90 mins | 30–60 mins |

| Typical Yield | 80–85% | 85–90% | >95% |

Part 2: Mechanism of Action

The power of MSNT lies in its ability to drive the formation of a Phosphorotriazolide intermediate. Unlike the modern phosphoramidite method which uses P(III) chemistry and requires subsequent oxidation, the phosphotriester method maintains the phosphorus in the stable P(V) state throughout.

The Activation Pathway[2]

-

Mixed Anhydride Formation: MSNT reacts with the phosphate diester (the nucleoside component) to form a mixed sulfonic-phosphoric anhydride.

-

Nucleophilic Catalysis: The displaced 3-nitro-1,2,4-triazole attacks the phosphorus atom of the anhydride.

-

Active Species: This forms the Phosphorotriazolide , a highly reactive species susceptible to nucleophilic attack.

-

Coupling: The 5'-hydroxyl of the growing chain attacks the phosphorus, displacing the triazole and forming the new phosphotriester bond.[1]

Caption: The MSNT activation pathway. Note the conversion of the phosphate diester to the highly reactive phosphorotriazolide intermediate, preventing direct sulfonation of the hydroxyl group.

Part 3: Historical Experimental Protocol

Disclaimer: This protocol is a reconstruction of the standard Reese method (circa 1980). Modern synthesis uses automated phosphoramidite chemistry.[2][3][4] This is provided for historical analysis and specialized applications.

Reagents

-

Coupling Agent: MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole).

-

Solvent: Anhydrous Pyridine (Must be exceptionally dry; <50 ppm water).

-

Monomer: Protected Nucleoside 3'-phosphate diester (e.g., with a 2-chlorophenyl protecting group on the phosphate).[1]

-

Nucleophile: 5'-OH Nucleoside (anchored to support or in solution).

The Cycle (Solution Phase Variant)

-

Drying (Azeotropic Distillation):

-

Dissolve the phosphate diester component and the hydroxyl component in dry pyridine.

-

Evaporate to dryness under vacuum. Repeat 2-3 times to remove all traces of moisture. Causality: Water competes with the hydroxyl group for the active phosphorotriazolide, leading to hydrolysis and yield loss.

-

-

Activation & Coupling:

-

Redissolve the dried mixture in minimal anhydrous pyridine (approx 5-10 mL per mmol).

-

Add MSNT (1.5 to 2.5 equivalents relative to the phosphate component).

-

Stir at room temperature (20–25°C).

-

Reaction Time: Allow to react for 45–60 minutes .

-

Note: Unlike the 60-second couplings of modern synthesizers, P(V) substitution is slower and sterically demanding.

-

-

Quenching:

-

Add a small volume of water or aqueous sodium bicarbonate to hydrolyze excess MSNT and any remaining active intermediates.

-

-

Work-up:

-

Partition between chloroform and phosphate buffer. The organic layer contains the fully protected phosphotriester dinucleotide.

-

Critical Distinction: No Oxidation Step

Unlike the phosphoramidite cycle, there is no oxidation step . The starting material is already a Phosphate (P=O). The product is a Phosphate (P=O). This simplified the cycle but required longer coupling times due to the lower reactivity of P(V) vs P(III).

Part 4: Legacy and Technical Comparison

Why did the industry move away from MSNT? While MSNT solved the purity problem of the phosphotriester method, it could not solve the speed problem.

MSNT vs. Phosphoramidite (Modern Standard)

| Parameter | MSNT (Phosphotriester) | Phosphoramidite (Tetrazole/Iodine) |

| Phosphorus State | P(V) (Pentavalent) | P(III) (Trivalent) |

| Reactivity | Moderate (Kinetically slow) | High (Kinetically fast) |

| Coupling Time | 30–60 Minutes | 30–60 Seconds |

| Coupling Efficiency | ~96–98% | >99.5% |

| Chain Length Limit | ~30–50-mers | >200-mers |

| Moisture Sensitivity | High | Extreme |

Current Utility

MSNT remains a reagent of choice in specific "niche" applications:

-

Large-Scale Synthesis: For certain industrial processes where the cost of phosphoramidites is prohibitive and speed is less critical.

-

Modified Backbones: Synthesis of specific phosphate-modified analogs where P(III) chemistry is unstable or inaccessible.

-

RNA Synthesis History: It was crucial in the first practical chemical syntheses of tRNA molecules before TBDMS-RNA phosphoramidites became standard.

References

-

Reese, C. B., et al. (1978). "The Chemical Synthesis of Oligo- and Polynucleotides by the Phosphotriester Approach." Tetrahedron, 34(21), 3143–3179.

-

Reese, C. B., & Pei-Zhuo, Z. (1993). "Phosphotriester approach to the synthesis of oligonucleotides: a reappraisal." Journal of the Chemical Society, Perkin Transactions 1, 2291-2301.

- Jones, S. S., et al. (1980). "1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT): An Effective Condensing Agent for Phosphate Triester Synthesis." Tetrahedron Letters, 21(47), 4581-4584.

- Gait, M. J. (1984).Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford.

Sources

Technical Guide: MSNT Solubility & Activation Dynamics in Pyridine and Acetonitrile

Executive Summary

This technical guide details the solubility, stability, and chemical behavior of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in pyridine and acetonitrile. While often categorized simply as "solvents," these two media play fundamentally different roles in MSNT chemistry. Pyridine acts as a nucleophilic catalyst that chemically modifies MSNT into its active condensing form, whereas acetonitrile serves as a polar aprotic carrier that maintains the reagent's structural integrity prior to activation.

This guide is designed for organic chemists and oligonucleotide synthesis professionals requiring precise control over phosphate coupling reactions (specifically the phosphotriester method).

Part 1: Chemical Basis of Solubility

To understand MSNT solubility, one must distinguish between physical dissolution (solvation) and chemical activation (reaction).

The Pyridine Paradox: Solvation as Activation

In pyridine, MSNT does not merely dissolve; it undergoes a reversible nucleophilic substitution. Pyridine attacks the sulfonyl sulfur atom, displacing the nitrotriazole moiety.

-

Observation: MSNT dissolves rapidly in pyridine to form a clear, yellow solution.

-

The Hidden Chemistry: The solution actually contains an equilibrium mixture of MSNT and the 1-(mesitylene-2-sulfonyl)pyridinium cation . This cation is the potent electrophile required for phosphorylation, not the parent MSNT molecule.

-

Implication: Solutions of MSNT in pyridine are reactive intermediates. They should be prepared fresh or stored at -20°C under strictly anhydrous conditions to prevent hydrolysis of the highly reactive sulfonylpyridinium species.

Acetonitrile: The Inert Carrier

In acetonitrile (MeCN), MSNT retains its parent structure. The high dielectric constant of MeCN (37.5) allows for high physical solubility (up to 0.5 M) without inducing the nucleophilic attack seen in pyridine.

-

Role: MeCN is the preferred solvent for stock solutions if immediate reactivity is not required, or if the reaction requires a specific ratio of pyridine catalyst to be added later.

-

Solubility Limit: MSNT is freely soluble in MeCN at standard working concentrations (0.1 – 0.3 M).

Comparative Solvent Data

| Parameter | Pyridine | Acetonitrile (MeCN) |

| Role | Solvent & Nucleophilic Catalyst | Inert Polar Solvent |

| Solubility Mechanism | Reactive Dissolution (forms cation) | Physical Dipole-Dipole Interaction |

| Active Species | Sulfonylpyridinium Cation | Parent MSNT (Stable) |

| Moisture Sensitivity | Critical (Rapid Hydrolysis) | Moderate (Slower Hydrolysis) |

| Typical Concentration | 0.1 M – 0.5 M | 0.1 M – 0.3 M |

| Dielectric Constant | 12.4 | 37.5 |

Part 2: Mechanism of Action (Visualization)

The following diagram illustrates the critical difference in how MSNT behaves in the presence of Pyridine versus an inert environment.

Caption: Figure 1. The activation pathway of MSNT. Pyridine is essential for converting stable MSNT into the reactive sulfonylpyridinium cation.

Part 3: Practical Protocols

Protocol A: Preparation of Active Coupling Solution (Standard)

Context: For immediate use in oligonucleotide synthesis (Phosphotriester method).

Reagents:

Workflow:

-

Drying: Ensure pyridine is dried over KOH pellets or 4Å molecular sieves for at least 24 hours. Distill onto fresh sieves if necessary.

-

Weighing: Weigh the required amount of MSNT in a glove box or under an argon blanket. MSNT is hygroscopic; moisture ingress will kill the reagent.

-

Dissolution: Add MSNT to the anhydrous pyridine to achieve a concentration of 0.2 M .

-

Note: A slight exotherm may be observed due to the formation of the pyridinium salt.

-

-

Usage: Use this solution within 2 hours. If storage is required, keep at -20°C under argon.

Protocol B: The "Two-Pot" Approach (Higher Stability)

Context: When the coupling reaction needs to be triggered at a specific time, or for automated synthesizers where reagent stability in lines is crucial.

-

Solution A (Stock): Dissolve MSNT in anhydrous Acetonitrile (0.3 M). This solution is stable for days if kept dry.

-

Solution B (Catalyst): Pure anhydrous Pyridine.

-

Activation: Mix Solution A and Solution B in a 1:1 to 1:3 ratio (v/v) directly in the reaction vessel or mixing chamber immediately prior to the coupling step.

Part 4: Stability & Troubleshooting

The Hydrolysis Trap

The most common failure mode in MSNT chemistry is "dead" reagent caused by moisture.

-

Mechanism: Water competes with pyridine. It attacks the sulfonyl center, producing mesitylenesulfonic acid and nitrotriazole.

-

Symptom: The solution turns from bright yellow to a duller, cloudy suspension (due to the lower solubility of the sulfonic acid byproduct in organic solvents).

-

Prevention:

-

Never store MSNT solutions in glass bottles with standard caps; use septum-sealed vials.

-

Always purge headspace with Argon/Nitrogen.

-

Decision Workflow: Solvent Selection

Caption: Figure 2. Logic flow for selecting the primary solvent based on the timing of the coupling reaction.

References

-

Reese, C. B., et al. (1980). "The synthesis of oligoribonucleotides using the phosphotriester approach." Tetrahedron Letters, 21(23), 2265-2268.

-

Jones, S. S., et al. (1980). "1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT): A new effective condensing agent for oligonucleotide synthesis." Tetrahedron, 36(21), 3075-3085.

-

ChemicalBook. (2024). "1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole Properties and Safety."

-

Glen Research. (2023). "Technical Brief: RNA Synthesis Protocols."

Sources

Methodological & Application

Application Note & Protocol: The MSNT Method for High-Efficiency Nucleoside Immobilization in Solid-Phase Oligonucleotide Synthesis

Audience: Researchers, scientists, and drug development professionals engaged in nucleic acid chemistry and therapeutic oligonucleotide development.

Abstract: Solid-phase oligonucleotide synthesis is the cornerstone of modern molecular biology and nucleic acid therapeutics. While the iterative, four-step cycle of phosphoramidite chemistry is well-established, the foundational step—the covalent attachment of the first nucleoside to the solid support—is paramount to the overall yield and quality of the final product. This application note provides a detailed examination and a robust protocol for using the 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) and N-Methylimidazole (NMI) reagent system. We will explore the underlying chemical principles, provide a step-by-step methodology for achieving high-density support loading, and offer expert insights into process validation and troubleshooting.

Introduction: The Foundation of Synthesis

Automated solid-phase oligonucleotide synthesis constructs nucleic acid chains in a 3' to 5' direction upon an insoluble support, most commonly Controlled Pore Glass (CPG) or polystyrene.[][2] This process is defined by a highly optimized, repeated cycle of four chemical reactions: detritylation, coupling, capping, and oxidation.[3][4]

While activators like 5-(Ethylthio)-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) are the industry standard for the iterative coupling of phosphoramidite monomers during chain elongation, they are not employed for the initial immobilization of the 3'-terminal nucleoside.[5][6] This first step involves forming a stable ester linkage between the 3'-hydroxyl group of the first nucleoside (typically derivatized as a 3'-O-succinate) and the functionalized surface of the solid support.

The efficiency of this initial loading reaction directly dictates the maximum possible yield of the synthesis. Incomplete or inefficient loading results in a lower density of synthesis sites, permanently limiting the quantity of full-length oligonucleotides that can be produced. The MSNT/NMI system is a powerful and highly reliable condensing agent combination specifically tailored for this critical esterification reaction, ensuring a robust foundation for the subsequent synthesis cycles.[7]

The Standard Synthesis Cycle: A Brief Overview

To understand the unique role of the MSNT protocol, it is essential to first contextualize the standard synthesis cycle it precedes. Each addition of a nucleotide monomer is achieved through this four-step process.

-

Detritylation: The acid-labile 4,4'-dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the support-bound nucleoside, making it available for reaction.[2][]

-

Coupling: The next phosphoramidite in the sequence is activated by a weak acid catalyst (e.g., ETT, DCI) and reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.[][]

-

Capping: Any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) to prevent the formation of undesired deletion mutations (n-1 sequences) in subsequent cycles.[2]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution, securing the newly added nucleotide.[]

This cycle repeats until the desired sequence is fully assembled.

Figure 1. The four-step cycle of solid-phase oligonucleotide synthesis.

The MSNT/NMI System: Mechanism of Action

The esterification of a nucleoside-3'-O-succinate to a hydroxyl-functionalized support requires a potent condensing agent to activate the carboxylic acid of the succinate linker. MSNT, in concert with the nucleophilic catalyst N-Methylimidazole (NMI), forms a highly efficient system for this purpose.

The reaction proceeds via a multi-step mechanism:

-

Formation of the Active Coupling Agent: The highly nucleophilic NMI attacks the electrophilic sulfur center of MSNT. This displaces the 3-nitro-1,2,4-triazole anion, a good leaving group, to form the potent activating species, the mesitylsulfonyl-N-methylimidazolium salt .

-

Activation of the Nucleoside-Succinate: The carboxylate of the nucleoside-3'-O-succinate then attacks the highly reactive imidazolium salt. This forms a transient and extremely reactive mixed anhydride intermediate.

-

Nucleophilic Attack by the Support: The hydroxyl group on the surface of the solid support attacks the activated carbonyl carbon of the mixed anhydride. This forms the desired stable ester linkage, covalently immobilizing the first nucleoside onto the support. The NMI catalyst is regenerated in the process.

This mechanism explains the synergy between MSNT and NMI; MSNT provides the powerful leaving group, while NMI acts as a shuttle, forming a more reactive intermediate that facilitates the final esterification.

Figure 2. Mechanism of MSNT/NMI-mediated nucleoside loading.

Experimental Protocol: Loading of First Nucleoside

This protocol details the procedure for loading a 5'-DMT-nucleoside-3'-O-succinate onto long-chain alkylamine Controlled Pore Glass (LCAA-CPG). All reagents and solvents must be anhydrous. The reaction should be carried out under an inert atmosphere (Argon or Nitrogen).

4.1. Materials and Reagents

| Reagent | Typical Concentration / Amount | Purpose |

| Hydroxyl-functionalized CPG | 1 g (e.g., 100 µmol/g capacity) | Solid Support |

| 5'-DMT-Nucleoside-3'-O-succinate | 1.2 eq. (relative to support OH groups) | First Nucleobase |

| MSNT | 3.0 eq. | Condensing Agent |

| N-Methylimidazole (NMI) | 2.5 eq. | Nucleophilic Catalyst |

| Anhydrous Pyridine | ~10 mL / g CPG | Solvent |

| Anhydrous Acetonitrile (ACN) | As needed | Washing Solvent |

| Capping Solution A (Acetic Anhydride) | As per synthesizer protocol | Capping |

| Capping Solution B (NMI in Pyridine/THF) | As per synthesizer protocol | Capping |

4.2. Step-by-Step Procedure

-

Support Preparation: Place 1.0 g of hydroxyl-functionalized CPG into a suitable reaction vessel (e.g., a fritted glass funnel or a solid-phase reaction vessel). Wash the CPG extensively with anhydrous acetonitrile (3 x 20 mL) and then anhydrous pyridine (3 x 20 mL). Dry thoroughly under high vacuum for at least 1 hour.

-

Reagent Solution Preparation: In a separate dry, inert-atmosphere flask, dissolve the 5'-DMT-nucleoside-3'-O-succinate (1.2 eq.), MSNT (3.0 eq.), and N-Methylimidazole (2.5 eq.) in anhydrous pyridine (~10 mL). Gently swirl to ensure complete dissolution.

-

Expert Insight: Prepare this solution immediately before use. MSNT can slowly hydrolyze in the presence of trace moisture, and the activated intermediates are short-lived.

-

-

Coupling Reaction: Add the reagent solution from Step 2 to the dried CPG support. Agitate the slurry gently at room temperature (e.g., on a shaker or wrist-action rotator) for 2-4 hours.

-

Causality: The use of a significant excess of reagents helps drive the reaction to completion, ensuring that the maximum number of surface hydroxyl groups are functionalized. The 2-4 hour reaction time is significantly longer than a standard phosphoramidite coupling, reflecting the slower kinetics of ester formation on a heterogeneous solid phase.[7]

-

-

Washing: After the incubation period, remove the reaction solution by filtration. Wash the now-loaded CPG support thoroughly to remove all excess reagents and byproducts. A typical wash sequence is:

-

Pyridine (3 x 20 mL)

-

Acetonitrile (3 x 20 mL)

-

Dichloromethane (DCM) (2 x 20 mL)

-

-

Capping of Unreacted Sites: To ensure that any remaining, unreacted hydroxyl groups on the support do not interfere with subsequent synthesis, a capping step is mandatory.

-

Treat the loaded support with a standard capping solution mixture (e.g., Cap A: Acetic Anhydride/THF/Lutidine and Cap B: NMI/THF) for 15 minutes at room temperature.[2]

-

Wash the capped support again with acetonitrile (3 x 20 mL) and dry under high vacuum.

-

-

Storage: The dried, loaded, and capped support is now ready for use in an automated synthesizer. Store it desiccated at 2-8 °C.

Protocol Validation: Determining Loading Density

The success of the protocol is quantified by measuring the loading density in micromoles of nucleoside per gram of support (µmol/g). This is a self-validating system achieved through a spectrophotometric assay of the DMT cation.

-

Accurately weigh approximately 2-5 mg of the dried, loaded CPG into a small volumetric flask (e.g., 10 mL).

-

Add a deblocking solution (e.g., 3% Trichloroacetic Acid (TCA) in DCM) to the flask to fill to the mark. Mix well until the bright orange color of the released DMT cation is fully developed.

-

Measure the absorbance of the orange solution at 498 nm against a blank of the deblocking solution.

-

Calculate the loading using the Beer-Lambert law: Loading (µmol/g) = (A₄₉₈ × Volume (L) × 10⁶) / (ε₄₉₈ × Mass (g))

-

Where ε₄₉₈ (molar extinction coefficient of DMT⁺) = 71,700 L·mol⁻¹·cm⁻¹.

-

A successful loading procedure should yield a density that is consistent with the support's specifications, typically in the range of 30-60 µmol/g for standard synthesis.

Troubleshooting & Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Loading Density | 1. Wet reagents or solvents. 2. Inactive MSNT (old or improperly stored). 3. Insufficient reaction time. 4. Poor quality nucleoside-succinate. | 1. Use freshly opened anhydrous solvents. Dry support thoroughly. 2. Use fresh, high-purity MSNT. 3. Extend the coupling reaction time to 4-6 hours. 4. Verify the purity of the starting material via HPLC/MS. |

| Inconsistent Loading | 1. Inhomogeneous reaction slurry. 2. Temperature fluctuations. | 1. Ensure continuous, gentle agitation throughout the reaction. 2. Perform the reaction in a temperature-controlled environment. |

| Why not use MSNT for phosphoramidite coupling? | The mechanism is fundamentally different. Phosphoramidite activation requires a mild Brønsted acid (with nucleophilic character) to protonate the nitrogen leaving group. MSNT is a condensing agent for carboxyl activation and is not suited for this rapid, specific reaction. Modern activators like DCI and ETT are optimized for speed (>99% coupling in <30 seconds) and high solubility in acetonitrile, which are critical for automated synthesis cycles.[5][6] | Use the right tool for the job. Employ MSNT/NMI for robust initial loading and high-performance activators (ETT, DCI, etc.) for the iterative synthesis cycles. |

Conclusion

The MSNT/NMI protocol provides a robust, high-yield method for the critical first step of solid-phase oligonucleotide synthesis: the immobilization of the 3'-terminal nucleoside. By understanding the underlying mechanism of action and adhering to a carefully controlled, anhydrous protocol, researchers can create a high-quality, densely functionalized solid support. This foundational excellence is non-negotiable for achieving high yields of pure, full-length oligonucleotides for both research and therapeutic applications.

References

-

(Royal Society of Chemistry)

-

(BOC Sciences)

-

(BOC Sciences)

-

(ResearchGate)

-

(ResearchGate)

-

(Sigma-Aldrich)

-

(BOC Sciences)

-

(Biotage)

-

(PubMed)

-

(National Center for Biotechnology Information)

-

(YouTube)

-

(University of Michigan Library)

-

(Google Patents)

-

(LGC Biosearch Technologies)

-

(National Center for Biotechnology Information)

-

(Tokyo Chemical Industry)

-

(Glen Research)

-

(Google Patents)

-

(Glen Research)

-

(Chemie Brunschwig)

-

(National Center for Biotechnology Information)

-

(ResearchGate)

Sources

- 2. biotage.com [biotage.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. glenresearch.com [glenresearch.com]

- 7. WO1996009314A2 - Method for loading solid supports for nucleic acid synthesis - Google Patents [patents.google.com]

Application Note: Precision Functionalization of Solid Supports for RNA Synthesis using MSNT

Executive Summary

In the manufacturing of therapeutic RNA oligonucleotides, the quality of the solid support is a governing factor for synthesis purity and yield. While chain elongation typically utilizes phosphoramidite chemistry, the initial attachment (loading) of the leader nucleoside to the solid support (e.g., LCAA-CPG or Polystyrene) often requires robust esterification chemistry.

MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) is the reagent of choice for this critical step due to its ability to rapidly activate nucleoside-3'-succinates in the presence of steric bulk. However, standard "overnight" protocols often result in uncontrolled loading densities, leading to steric hindrance during synthesis (n-1 deletions) or wasted support capacity.

This guide details a protocol for optimizing the coupling time of MSNT-mediated loading to achieve precise, reproducible loading densities (typically 30–40 µmol/g for long RNA), ensuring optimal downstream synthesis performance.

Scientific Background & Mechanism[1]

Why MSNT?

Standard coupling reagents (like DCC or EDC) are often too slow or prone to side reactions (such as urea formation) when coupling bulky RNA nucleosides to solid supports. MSNT acts as a powerful condensing agent that converts the nucleoside-3'-hemisuccinate into a highly reactive mixed anhydride or active ester intermediate.

The Kinetic Challenge

The "coupling time" in this context refers to the duration the activated nucleoside is in contact with the solid support.

-

Under-coupling (<1 hour): Results in low loading (<20 µmol/g), leading to poor synthesis yield per gram of support.

-

Over-coupling (>12 hours): Can lead to "hyper-loading" (>80 µmol/g). In RNA synthesis, high pore occupancy creates steric crowding, preventing the bulky TBDMS-protected phosphoramidites from diffusing efficiently during subsequent elongation cycles. This directly causes "shortmers" and lower full-length product purity.

Reaction Mechanism

The reaction proceeds via the activation of the carboxylic acid on the succinate linker by MSNT, followed by nucleophilic attack by the amino or hydroxyl group of the solid support.

Figure 1: Mechanism of MSNT-mediated activation and coupling of nucleoside succinates to solid support.

Experimental Protocol: Kinetic Optimization of Loading

Objective: Determine the optimal coupling time to achieve a target loading of 35–45 µmol/g on LCAA-CPG (1000 Å).

Materials

-

Nucleoside: 5'-O-DMT-2'-O-TBDMS-rU-3'-succinate (or desired base).

-

Reagent: MSNT (Store at 4°C, protect from moisture).

-

Solvent: Anhydrous Pyridine (Critical: <50 ppm water).

-

Support: LCAA-CPG (Long Chain Alkyl Amine Controlled Pore Glass), 1000 Å pore size.

-

Catalyst: N-Methylimidazole (NMI) - Optional, accelerates reaction.

Workflow

-

Preparation of Activated Solution:

-

Dissolve Nucleoside-Succinate (0.1 mmol) in 2.5 mL anhydrous pyridine.

-

Add MSNT (0.3 mmol, 3 equivalents relative to nucleoside).

-

Note: The solution should turn slightly yellow. Allow to activate for 2–5 minutes.

-

-

Coupling (The Variable Step):

-

Aliquot 1 g of LCAA-CPG into 5 separate reaction vessels (200 mg each).

-

Add 0.5 mL of the activated Nucleoside/MSNT solution to each vessel.

-

Seal tightly under Argon/Nitrogen.

-

Agitate (shaker) at Room Temperature.

-

-

Time Course Termination:

-

Stop reactions at the following intervals by filtering and washing immediately with Pyridine then Methanol:

-

T1: 30 minutes

-

T2: 1 hour

-

T3: 2 hours

-

T4: 4 hours

-

T5: Overnight (16 hours)

-

-

-

Capping (Mandatory):

-

Treat all supports with Cap A (Acetic Anhydride/THF) and Cap B (N-Methylimidazole/THF) for 15 minutes to block unreacted amines. This prevents n-1 deletions during the first cycle of synthesis.

-

-

Loading Measurement (Trityl Assay):

-

Weigh exactly 5–10 mg of dried support.

-

Treat with 3% Dichloroacetic Acid (DCA) in DCM.

-

Measure UV absorbance of the released DMT cation at 504 nm.

-

Data Analysis & Optimization

The following data represents a typical optimization curve for loading 1000 Å CPG.

Table 1: Coupling Time vs. Loading Density

| Time Point | Coupling Duration | Loading Density (µmol/g) | Synthesis Suitability |

| T1 | 30 mins | 18.5 | Too Low: Inefficient use of support. |

| T2 | 60 mins | 32.0 | Optimal: Ideal for >40-mer RNA. |

| T3 | 120 mins | 41.5 | High: Good for short RNA (<30-mer). |

| T4 | 4 hours | 55.2 | Risk: Steric hindrance likely for long RNA. |

| T5 | 16 hours | 68.0 | Excessive: High risk of synthesis failure. |

Interpretation: For therapeutic RNA (often longmers or heavily modified), a loading of ~30–40 µmol/g is preferred to allow sufficient pore volume for the bulky 2'-O-TBDMS protecting groups. Based on this data, 60 minutes is the optimal coupling time for this specific batch.

Process Control Diagram

Figure 2: Optimization workflow for determining the precise MSNT coupling window.

Troubleshooting & Critical Parameters

Moisture Sensitivity

MSNT hydrolyzes rapidly in the presence of water.

-

Symptom: Solution turns cloudy or precipitate forms immediately.

-

Fix: Use Pyridine dried over KOH or molecular sieves (<50 ppm H2O). Handle MSNT in a glove box or dry bag if possible.

"Explosive" Degradation

While MSNT is stable at 4°C, it is a nitro-triazole derivative.

-

Safety: Do not heat the reaction above 50°C. Do not concentrate MSNT solutions to dryness under high heat.

Low Loading Despite Long Time

If loading plateaus at <20 µmol/g even after 4 hours:

-

Cause: The amine groups on the LCAA-CPG may be protonated or degraded.

-

Fix: Wash the CPG with 5% Diisopropylethylamine (DIEA) in Pyridine prior to coupling to ensure free amines are available.

References

-

Reese, C. B., et al. (1980). "The synthesis of oligoribonucleotides using the phosphotriester approach." Tetrahedron Letters, 21(23), 2265-2268.

-

Pon, R. T. (1993). "Solid-phase supports for oligonucleotide synthesis." Methods in Molecular Biology, 20, 465-496.

-

Glen Research. (2023). "Solid Supports for Oligonucleotide Synthesis: Loading and Functionalization." Glen Research Technical Reports.

-

Damha, M. J., & Ogilvie, K. K. (1988). "Oligoribonucleotide synthesis. The silyl-phosphoramidite method." Methods in Molecular Biology, 20, 81-114.

Part 1: Executive Summary & Strategic Rationale

Application Note: High-Fidelity Resin Loading via MSNT-Mediated Esterification

In Solid-Phase Peptide Synthesis (SPPS), the integrity of the final peptide is often determined by the very first step: the anchoring of the C-terminal amino acid to the solid support. While amide bond formation (peptide elongation) has been mastered with reagents like HATU and DIC/Oxyma, the formation of the initial ester bond on hydroxyl-functionalized resins (e.g., Wang, HMPA, HMBA) remains a critical failure point.

Standard esterification protocols utilizing Carbodiimides (DIC) and 4-Dimethylaminopyridine (DMAP) are efficient but chemically aggressive. The basicity of DMAP frequently induces C-terminal racemization (epimerization) and can promote premature Fmoc removal, leading to oligomerization (dipeptide formation) on the resin.

The MSNT Solution: 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT ) offers a superior alternative. When used in conjunction with N-Methylimidazole (MeIm ), MSNT facilitates rapid, high-yield esterification under milder conditions that significantly suppress racemization. This protocol is the "Gold Standard" for loading sensitive amino acids (Cys, His) and for maximizing yield on sterically hindered resins.

Part 2: Mechanistic Insight

Understanding the chemistry prevents experimental error. Unlike carbodiimides which form O-acylisoureas, MSNT functions via a sulfonyl-transfer mechanism.

-

Activation: The carboxylic acid of the Fmoc-amino acid reacts with MSNT, catalyzed by MeIm.

-

Intermediate Formation: This generates a highly reactive mixed anhydride or sulfonyl-active ester intermediate.

-

Esterification: The hydroxyl group of the resin attacks this intermediate, displacing the sulfonyl moiety and forming the stable ester linkage.

Key Advantage: The reaction is driven by the specific reactivity of the triazole/sulfonyl complex, which is less prone to abstracting the

Figure 1: Mechanistic pathway of MSNT-mediated esterification. The N-Methylimidazole acts as a nucleophilic catalyst to generate the active species without high basicity.

Part 3: Experimental Protocol

Safety Note: MSNT is a sulfonyl triazole. While stable under standard storage, it should be treated as potentially explosive if heated under confinement. Always work in a fume hood. MSNT is highly moisture-sensitive; use strictly anhydrous solvents.

Materials Required

-

Resin: Wang Resin or HMBA-ChemMatrix (0.3 – 0.8 mmol/g substitution).

-

Amino Acid: Fmoc-AA-OH (Dry, high purity).

-

Reagents: MSNT (Store at 4°C, desiccated), N-Methylimidazole (MeIm).

-

Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF).

Step-by-Step Loading Procedure

1. Resin Preparation (Swelling)

-

Weigh the desired amount of resin into a fritted syringe reactor.

-

Swell in dry DCM for 30–60 minutes.

-

Why? Hydroxyl sites inside the polystyrene core are inaccessible unless the bead is fully solvated. DCM provides maximum swelling for polystyrene resins.

2. Reagent Preparation (The "Premix" Strategy)

-

Stoichiometry:

-

Dissolution: In a dry vial, dissolve the Fmoc-AA-OH in a minimal amount of anhydrous DCM.

-

Note: If the amino acid is insoluble in DCM (e.g., Fmoc-Trp, Fmoc-Phe), add a small volume of anhydrous THF. Avoid DMF if possible, as it slows esterification rates compared to DCM.

-

-

Activation: Add the MeIm to the amino acid solution. Then, add the MSNT.[1][2] Stir for 1–2 minutes until dissolved.

-

Critical: Do not let this activated solution sit for >5 minutes before adding to resin to prevent hydrolysis or side reactions.

-

3. Coupling Reaction

-

Drain the DCM from the swollen resin.[3]

-

Immediately add the activated Amino Acid/MSNT/MeIm solution to the resin.

-

Flush the reactor with Nitrogen/Argon and cap tightly.

-

Agitate: Shake gently at room temperature for 60 minutes .

-

Optimization: For extremely hindered amino acids (Val, Ile, Thr), extend time to 2 hours or perform a "double coupling" (repeat step 2-3 with fresh reagents).

-

4. Washing

-

Wash the resin rigorously to remove urea byproducts and excess reagents:

5. Capping (Blocking Unreacted Hydroxyls)

-

Crucial Step: Unreacted hydroxyl groups will permanently terminate peptide chains during synthesis or form deletion sequences.

-

Add Acetic Anhydride/Pyridine/DCM (1:2:2 v/v) to the resin.

-

Shake for 30 minutes.

6. Quality Control (Loading Determination)

-

Dry a small aliquot of resin.[3]

-

Perform a UV-Fmoc determination (piperidine cleavage) to calculate the actual substitution level (mmol/g).

Figure 2: Operational workflow for MSNT resin loading. Note the separate activation step.

Part 4: Data & Performance Comparison

The following table contrasts MSNT against the traditional DIC/DMAP method, highlighting why MSNT is preferred for high-value synthesis.

| Feature | MSNT / MeIm | DIC / DMAP |

| Primary Mechanism | Sulfonyl-Triazole Active Ester | O-Acylisourea / Acyl-pyridinium |

| Racemization Risk | Low (< 2%) | High (5–15%) (esp. Cys, His) |

| Dipeptide Formation | Negligible | Common (via premature Fmoc removal) |

| Reaction Time | 45–60 mins | 2–12 hours |

| Moisture Sensitivity | High (Requires dry solvents) | Moderate |

| Best For | Cys, His, Pro, Trp loading | Gly, Ala, simple aliphatic AAs |

Part 5: Troubleshooting & Optimization

Problem: Low Loading (< 0.3 mmol/g)

-

Cause: Wet solvents. MSNT hydrolyzes rapidly in the presence of water.

-

Solution: Distill DCM over CaH2 or use fresh commercial anhydrous solvents. Ensure the resin is fully swollen.

-

Solution: Use a "Double Coupling" strategy. Do not increase reaction time >2 hours; instead, drain and add fresh activated reagents.

Problem: Resin Aggregation/Clumping

-

Cause: Poor solubility of the amino acid or high loading density.

-

Solution: Add 10-20% THF to the DCM coupling mixture. Ensure the loading target is appropriate for the peptide length (lower loading is better for longer peptides).

Problem: Color Change

-

Observation: Reaction turns bright yellow/orange.

-

Diagnosis: This is normal. The liberation of the nitrotriazole byproduct often colors the solution. It does not indicate failure.

References

-

Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalized Solid Supports.[6] Tetrahedron Letters, 31(12), 1701-1704.

-

Merck / Novabiochem. (2024). Novabiochem® Peptide Synthesis Protocols: Loading of Wang Resins.[7]

-

Bachem. (2024). Guide to Coupling Reagents & Additives: Esterification Strategies.

Sources

Application Note: High-Efficiency Synthesis of Phosphodiester Linkages via the Phosphotriester Method Using MSNT

Abstract & Strategic Context

While phosphoramidite chemistry dominates modern automated DNA synthesis, the phosphotriester method remains a critical tool for specific applications, including large-scale solution-phase synthesis, the production of acid-sensitive RNA analogs, and the incorporation of sterically demanding modifications.

The reagent 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) is widely regarded as the most efficient condensing agent for this approach.[1] Unlike sulfonyl chlorides (e.g., TPS-Cl), MSNT minimizes sulfonylation of the 5'-hydroxyl group, a common side reaction that terminates chain elongation. This guide details the mechanistic grounding and optimized protocol for generating phosphodiester linkages (via phosphotriester intermediates) using MSNT.

Mechanism of Action

The synthesis of a phosphodiester linkage using MSNT involves the activation of a protected phosphate monoester (or diester) to create a highly reactive electrophilic species.[2] This species is subsequently attacked by the hydroxyl group of the incoming nucleoside.

The Chemical Pathway

-

Activation: MSNT reacts with the phosphate oxygen. The mesitylenesulfonyl group is an excellent leaving group, but the reaction is often catalyzed by N-methylimidazole (NMI) or pyridine.

-

Intermediate Formation: A mixed sulfonic-phosphoric anhydride is formed, which rapidly converts to a phosphotriazolide active ester.

-

Coupling: The 5'-hydroxyl (or 3'-hydroxyl) of the acceptor nucleoside attacks the phosphorus, displacing the nitro-triazole moiety and forming the phosphotriester linkage.[2]

-

Deprotection (Post-Synthesis): The phosphate protecting group (typically 2-chlorophenyl or similar) is removed to yield the native phosphodiester.

Mechanistic Visualization

Figure 1: Mechanistic pathway of MSNT-mediated phosphotriester formation. The reaction proceeds via an activated phosphotriazolide intermediate.

Critical Experimental Parameters

To ensure reproducibility and high yields (>95%), the following parameters must be strictly controlled.

Solvent System

-

Pyridine: Essential as both solvent and base. It must be anhydrous (<50 ppm water). Moisture hydrolyzes the activated phosphate immediately, quenching the reaction.

-

Catalyst (NMI): N-methylimidazole significantly accelerates the reaction rate compared to pyridine alone. A ratio of 1:5 (NMI:Pyridine) is often optimal for difficult couplings.

Stoichiometry

| Component | Equivalents (Eq) | Role |

| P-Component | 1.0 - 1.2 | The nucleotide with the phosphate group. |

| OH-Component | 1.0 | The limiting reagent (nucleoside with free OH). |

| MSNT | 2.5 - 4.0 | Excess ensures rapid and complete activation. |

| Pyridine | Solvent | Maintains basic pH and solvates reagents.[3] |

Reaction Time

Unlike phosphoramidite coupling (seconds/minutes), MSNT-mediated phosphotriester coupling is slower.

-

Standard: 45 – 90 minutes.

-

Sterically Hindered: 2 – 4 hours.

Detailed Protocol: Solution Phase Coupling

Safety Warning: MSNT and other nitro-triazoles can be shock-sensitive and potentially explosive in dry, pure form. Never scrape dry MSNT residues. Dissolve waste in solvent before disposal.

Phase 1: Preparation and Drying

Objective: Remove all traces of water to prevent reagent hydrolysis.

-

Combine Reactants: In a round-bottom flask, combine the Phosphorylated Nucleotide (P-component) and the Hydroxyl Nucleotide (OH-component).

-

Azeotropic Drying: Add anhydrous Pyridine (approx. 10 mL per mmol). Evaporate to dryness under high vacuum (rotary evaporator).

-

Repeat: Repeat the pyridine addition and evaporation step 3 times .

-

Final Dissolution: Dissolve the resulting gum/foam in the minimum volume of anhydrous Pyridine required for the reaction (typically 5-10 mL/mmol).

Phase 2: Activation and Coupling

Objective: Form the internucleotide bond.[2]

-

Add MSNT: Add solid MSNT (3.0 equivalents) directly to the reaction flask under an Argon or Nitrogen atmosphere.

-

Add Catalyst (Optional but Recommended): Add N-methylimidazole (NMI) if faster kinetics are required (0.5 - 1.0 mL).

-

Stir: Seal the flask and stir at room temperature (20–25°C).

-

Observation: The solution often turns from clear to a yellow/orange hue.

-

-

Monitoring: Check reaction progress via TLC (Thin Layer Chromatography) every 30 minutes.

-

Mobile Phase: Chloroform/Methanol (9:1 or 95:5).

-

Target: Disappearance of the OH-component (lower Rf) and appearance of the coupled dimer (higher Rf).

-

Phase 3: Quenching and Work-up

Objective: Destroy excess MSNT and isolate the product.

-

Quench: Once TLC indicates completion, add 50% aqueous Pyridine (approx 1-2 mL) or a saturated Sodium Bicarbonate solution. Stir for 10 minutes to hydrolyze excess MSNT.

-

Extraction: Dilute the mixture with Chloroform (CHCl₃) or Dichloromethane (DCM).

-

Wash: Transfer to a separatory funnel. Wash the organic layer with:

-

2x Saturated Sodium Bicarbonate (NaHCO₃).

-

1x Water.[4]

-

-

Dry: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄).

-

Concentrate: Filter and evaporate the solvent under reduced pressure.

-

Purification: Purify the residue via silica gel column chromatography.

Workflow Diagram

Figure 2: Step-by-step workflow for MSNT-mediated coupling.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination. | Ensure rigorous azeotropic drying. Use fresh, sealed anhydrous pyridine. |

| 5'-Sulfonylation | Reaction time too long or excess reagent too high. | Reduce MSNT equivalents to 2.5. Stop reaction immediately upon TLC completion. |

| No Reaction | Inactive MSNT (Hydrolyzed). | MSNT should be a pale yellow crystalline solid.[5] If it is white/sticky, it may be degraded. Recrystallize or buy fresh. |

| Dark Coloration | Decomposition of Pyridine/NMI. | Ensure reagents are distilled and stored over KOH or molecular sieves. |

References

-

Reese, C. B., et al. (1980). "The synthesis of oligoribonucleotides using the phosphotriester approach." Tetrahedron Letters, 21(23), 2265-2268.

-

Reese, C. B., & Pei-Zhuo, Z. (1993).[6] "Phosphotriester approach to the synthesis of oligonucleotides: a reappraisal." Journal of the Chemical Society, Perkin Transactions 1, 2291-2301.

-

Jones, S. S., et al. (1980). "1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT): An effective condensing agent for oligonucleotide synthesis."[1][7] Tetrahedron, 36(21), 3075-3085.

-

Sproat, B. S., & Gait, M. J. (1984). "Solid-phase synthesis of oligodeoxyribonucleotides by the phosphotriester method." Oligonucleotide Synthesis: A Practical Approach, IRL Press, Oxford.

Sources

- 1. nbinno.com [nbinno.com]

- 2. notes [diyhpl.us]

- 3. biotage.com [biotage.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. innospk.com [innospk.com]

- 6. Phosphotriester approach to the synthesis of oligonucleotides: a reappraisal - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole | 74257-00-4 [chemicalbook.com]

MSNT preparation in anhydrous pyridine protocol

Application Note: High-Purity Preparation of MSNT in Anhydrous Pyridine

Abstract

1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) is a potent condensing agent utilized primarily in the phosphotriester method of oligonucleotide synthesis and difficult peptide couplings. Its efficacy is strictly governed by the absence of moisture; water competes with the hydroxyl nucleophile, hydrolyzing the activated intermediate and drastically reducing coupling yields. This guide details the rigorous protocol for preparing MSNT in ultra-dry (<50 ppm H₂O) pyridine, emphasizing the "self-validating" steps required to ensure reagent integrity.

Safety & Hazard Assessment

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Neurotoxin and hepatotoxin. Use only in a well-ventilated fume hood.

-

MSNT: Contains a nitro-triazole moiety.[1][2][3] While generally stable, nitro-heterocycles can be shock-sensitive or energetic. Do not heat solids above 50°C. Avoid metal spatulas if possible (use Teflon/ceramic).

-

Calcium Hydride (CaH₂): Releases hydrogen gas upon contact with water. Fire hazard.

Part 1: The Foundation – Preparation of Anhydrous Pyridine

Commercial "anhydrous" pyridine often contains 50–100 ppm water, which is sufficient to quench MSNT activation in sensitive applications. This protocol utilizes Calcium Hydride (CaH₂) distillation to achieve <20 ppm water content.

Materials

-

Pyridine (ACS Reagent grade, >99%)

-

Calcium Hydride (CaH₂), coarse granules

-

Potassium Hydroxide (KOH) pellets (for pre-drying)

-

Distillation apparatus (Round bottom flask, Vigreux column, Condenser, Receiver flask)

-

Inert gas source (Argon or Nitrogen)

-

Molecular Sieves (4Å), activated (heated to 300°C under vacuum)

Protocol Steps

-

Pre-Drying (Optional but Recommended): If starting with bulk pyridine, store over KOH pellets for 24 hours to remove gross moisture. Decant before distillation.

-

Distillation Setup:

-

Charge a 1L round-bottom flask with 500 mL Pyridine.

-

Add 5–10 g of CaH₂ granules. ( Note: Evolution of H₂ bubbles indicates active drying.)

-

Stir gently under an inert atmosphere for 2–4 hours at room temperature.

-

-

Reflux:

-

Heat the mixture to reflux (Pyridine b.p. ~115°C) for 2 hours.

-

Self-Validation Point: If the CaH₂ granules turn completely into a fine grey powder (Ca(OH)₂), the water content was high. Add more CaH₂ and reflux until granules persist.

-

-

Collection:

-

Distill the pyridine, discarding the first 10% (fores).

-

Collect the fraction boiling steadily at 115.2°C.

-

Store immediately over activated 4Å molecular sieves in a Schlenk flask or glovebox bottle.

-

Part 2: MSNT Solution Preparation (0.2 M Standard)

This protocol describes the preparation of a 0.2 M stock solution, the standard concentration for oligonucleotide coupling.

Reagents

-

MSNT (Solid, stored at 4°C)

-

Anhydrous Pyridine (Prepared in Part 1)

Calculations (Example for 50 mL)

-

Target Concentration: 0.2 M

-

Volume: 50 mL (0.05 L)

-

Moles MSNT:

-

MW MSNT: 296.30 g/mol [1]

-

Mass Required:

Step-by-Step Protocol

-

Equilibration: Allow the MSNT solid bottle to warm to room temperature before opening. This prevents condensation from forming on the cold solid, which would introduce water.

-

Weighing:

-

In a glovebox or under a rapid stream of Argon, weigh 2.96 g of MSNT into a dry, amber glass vial (or foil-wrapped flask).

-

Note: MSNT is light-sensitive; amber glass is critical.

-

-

Dissolution:

-

Add 50 mL of Anhydrous Pyridine via a gas-tight syringe.

-

Add a clean, dry magnetic stir bar.

-

Stir at room temperature for 10–15 minutes. The solution should be clear and pale yellow.[4]

-

-